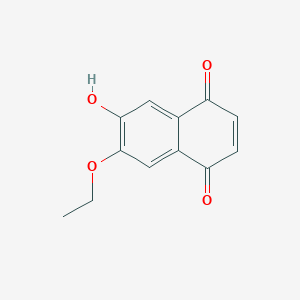
6-Ethoxy-7-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features an ethoxy group at the 6th position and a hydroxyl group at the 7th position on the naphthalene-1,4-dione core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . These methods highlight the versatility and efficiency of modern synthetic approaches.
Industrial Production Methods
Industrial production of hydroxy-substituted naphthalene-1,4-dione derivatives often involves multi-component reactions. These reactions typically include the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano copper (II) oxide .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-7-hydroxynaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Ethoxy-7-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Acts as a molecular probe for biochemical research due to its fluorescence properties.
Medicine: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of dyes, electroluminescent devices, and fluorescent whitening agents .
Mecanismo De Acción
The mechanism of action of 6-ethoxy-7-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. Additionally, the compound can form complexes with metal ions, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its use in henna and its biological activities.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Exhibits various tautomeric forms and significant biological properties.
2-Benzylamino-5-hydroxynaphthalene-1,4-dione: Demonstrates antimicrobial and anticancer activities .
Uniqueness
6-Ethoxy-7-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
90163-21-6 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
6-ethoxy-7-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-6-8-7(5-11(12)15)9(13)3-4-10(8)14/h3-6,15H,2H2,1H3 |
Clave InChI |
KKVDXBNYWTZCMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


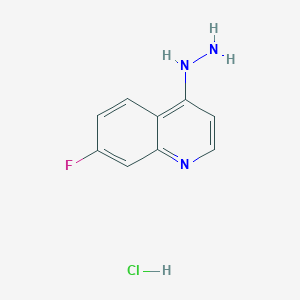

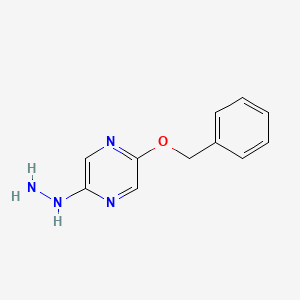


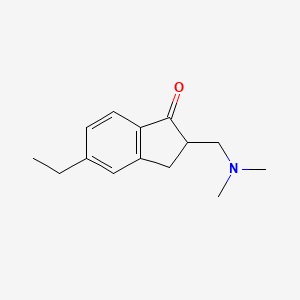
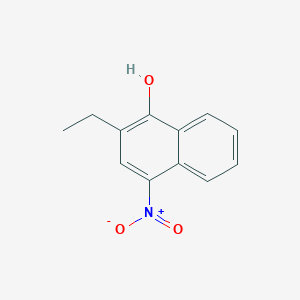
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
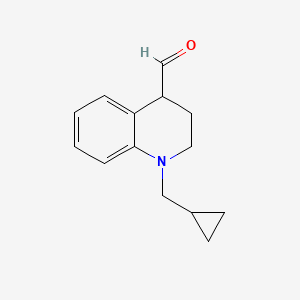


![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)

